molecular formula C7H13P B14707608 1,3,4-Trimethyl-2,5-dihydro-1H-phosphole CAS No. 14410-05-0

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole

Cat. No.: B14707608
CAS No.: 14410-05-0
M. Wt: 128.15 g/mol
InChI Key: QRMJYIOJSLMVLF-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is a heterocyclic compound containing phosphorus It is characterized by a five-membered ring structure with three methyl groups attached to the carbon atoms and a phosphorus atom incorporated into the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3,4-trimethyl-1,3-butadiene with phosphorus trichloride in the presence of a base can yield the desired phosphole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides.

    Reduction: Reduction reactions can convert the phosphole to its corresponding phosphine derivative.

    Substitution: The methyl groups on the phosphole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Phosphole oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phospholes depending on the reagents used.

Scientific Research Applications

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,4-trimethyl-2,5-dihydro-1H-phosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-phospholene 1-oxide: Similar in structure but with different substitution patterns.

    2,5-Dihydro-3-methyl-1-phenyl-1-oxide: Another phosphole derivative with a phenyl group instead of methyl groups.

Uniqueness

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

CAS No.

14410-05-0

Molecular Formula

C7H13P

Molecular Weight

128.15 g/mol

IUPAC Name

1,3,4-trimethyl-2,5-dihydrophosphole

InChI

InChI=1S/C7H13P/c1-6-4-8(3)5-7(6)2/h4-5H2,1-3H3

InChI Key

QRMJYIOJSLMVLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CP(C1)C)C

Origin of Product

United States

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